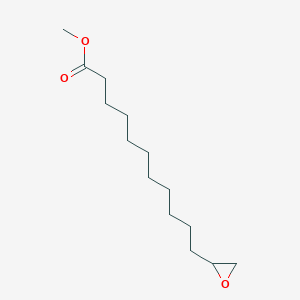
Methyl 11-(oxiran-2-yl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-(oxiran-2-yl)undecanoate is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an undecanoate ester chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 11-(oxiran-2-yl)undecanoate can be synthesized through various methods. One common approach involves the epoxidation of methyl 11-undecenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-(oxiran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Epoxides: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 11-(oxiran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 11-(oxiran-2-yl)undecanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure with a pentyl group attached to the oxirane ring.
Methyl 11-(2-cyclopenten-1-yl)undecanoate: Contains a cyclopentene ring instead of an oxirane ring.
Uniqueness
Methyl 11-(oxiran-2-yl)undecanoate is unique due to its specific combination of an oxirane ring and an undecanoate ester chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C14H26O3 |
|---|---|
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
methyl 11-(oxiran-2-yl)undecanoate |
InChI |
InChI=1S/C14H26O3/c1-16-14(15)11-9-7-5-3-2-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
QJQOQOLDVZAYNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


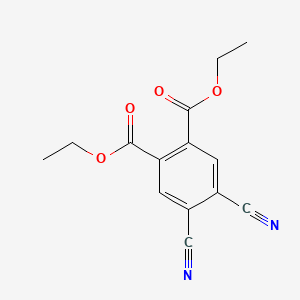
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
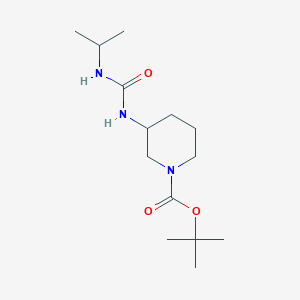
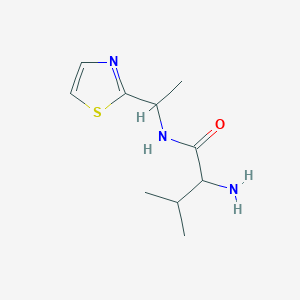


![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)
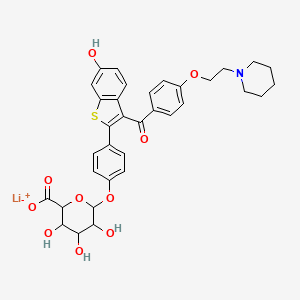
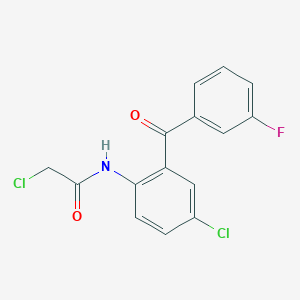
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)

![2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14783952.png)
